"Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate" chemical properties
"Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate" chemical properties
This guide provides an in-depth technical analysis of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate , a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., cannabinoid receptor ligands, kinase inhibitors).
Part 1: Executive Summary & Chemical Identity
Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate is a trisubstituted pyrazole ester characterized by a specific regiochemical arrangement: a methyl group at N1, an isopropyl group at C5, and an ethoxycarbonyl group at C3. This specific substitution pattern distinguishes it from its regioisomer (the "Sildenafil-like" 1-methyl-3-isopropyl-5-carboxylate), imparting unique steric and electronic properties that influence its reactivity and binding affinity in biological targets.
Chemical Datasheet
| Property | Data |
| IUPAC Name | Ethyl 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate |
| CAS Number | Not widely listed; Analogous to 78208-72-7 (N-H variant) |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
| LogP (Calc) | ~2.31 |
| Topological PSA | 44.12 Ų |
| Key Functional Groups | Ester (electrophile), Pyrazole N2 (weak base), Isopropyl (lipophilic) |
Part 2: Synthesis & Regiochemical Control (Expertise & Experience)
The synthesis of this molecule hinges on the regioselective cyclocondensation of a 1,3-dielectrophile with methylhydrazine. A common pitfall in pyrazole chemistry is the formation of inseparable regioisomeric mixtures (1,3- vs. 1,5-isomers).
Primary Synthetic Route: The Claisen-Cyclization Protocol
This route ensures the correct placement of the isopropyl group at C5 relative to the N1-methyl.
Step 1: Claisen Condensation
Reaction of 3-methyl-2-butanone (isopropyl methyl ketone) with diethyl oxalate in the presence of a base (NaOEt) yields the diketoester intermediate: Ethyl 4-methyl-2,4-dioxopentanoate .
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Mechanism:[1][2][3][4] Enolate formation at the methyl group of the ketone attacks the diethyl oxalate.
Step 2: Cyclization with Methylhydrazine
The reaction of the diketoester with methylhydrazine is the critical regiodefining step.
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Target Regioisomer (1-Me, 5-iPr, 3-COOEt): Favored when the reaction is conducted in non-polar solvents (e.g., Hexane/Toluene) or under controlled pH. The more nucleophilic terminal nitrogen (NH₂) of methylhydrazine attacks the most electrophilic ketone (C2, adjacent to the ester), while the internal nitrogen (NHMe) attacks the C4 ketone (adjacent to the isopropyl group).
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Alternative Regioisomer (1-Me, 3-iPr, 5-COOEt): Favored in polar protic solvents (EtOH/AcOH) where solvation effects stabilize the alternative transition state.
Experimental Protocol: Synthesis of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate
Reagents:
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Sodium Ethoxide (21% in EtOH)
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Diethyl Oxalate (1.0 eq)
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3-Methyl-2-butanone (1.0 eq)
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Methylhydrazine (1.1 eq)
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Acetic Acid (glacial)[5]
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Solvent: Ethanol (Step 1), Toluene (Step 2)
Procedure:
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Preparation of Diketoester:
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To a stirred solution of NaOEt (1.2 eq) in EtOH at 0°C, add 3-methyl-2-butanone (1.0 eq) dropwise.
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Stir for 30 min, then add diethyl oxalate (1.0 eq) slowly to maintain temp <10°C.
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Allow to warm to RT and stir for 12h. The solution will turn dark orange/red.
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Quench with 1N HCl, extract with EtOAc, and concentrate to yield the crude diketoester (Lithium enolates can also be used for higher purity).
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Cyclization:
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Dissolve the crude diketoester in Toluene (0.5 M).
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Cool to 0°C. Add Methylhydrazine (1.1 eq) dropwise. Caution: Exothermic.
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Critical Step: To favor the 5-isopropyl-3-carboxylate isomer, maintain low temperature (0-5°C) for the addition, then reflux for 2 hours.
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Note on Regioselectivity: If the 1,5-isomer is required exclusively, monitoring by 1H-NMR is essential. The 5-iPr isomer typically shows a pyrazole C4-H signal upfield relative to the 3-iPr isomer due to shielding effects.
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Purification:
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Wash the organic layer with 1N HCl (to remove unreacted hydrazine), then Brine.
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Dry over MgSO₄ and concentrate.
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Purify via Silica Gel Chromatography (Gradient: 0-20% EtOAc in Hexanes).
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Part 3: Reactivity & Functionalization
Once synthesized, the ethyl ester serves as a versatile handle for further elaboration.
Hydrolysis to Carboxylic Acid
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Reagent: LiOH (THF/H₂O) or NaOH (EtOH/H₂O).
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Product: 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylic acid.
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Utility: Precursor for amide coupling (e.g., library synthesis).
Reduction to Alcohol
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Reagent: LiAlH₄ (THF) or DIBAL-H.
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Product: (5-isopropyl-1-methyl-1H-pyrazol-3-yl)methanol.
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Utility: Conversion to halides or aldehydes for SN2 or reductive amination reactions.
Electrophilic Aromatic Substitution (C4 Position)
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The C4 position is nucleophilic.
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Halogenation: NCS or NBS yields the 4-chloro or 4-bromo derivative.
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Nitration: HNO₃/H₂SO₄ yields the 4-nitro derivative.
Part 4: Visualization (Graphviz Diagrams)
Diagram 1: Synthetic Pathway & Regioselectivity
This diagram illustrates the divergence in regiochemistry based on the cyclization mode.
Caption: Divergent synthesis of pyrazole regioisomers controlled by solvent and temperature conditions.
Diagram 2: Functionalization Logic Tree
Mapping the downstream utility of the scaffold in drug discovery.
Caption: Functionalization map showing the conversion of the ester and C4-H to valuable medicinal fragments.
Part 5: Safety & Handling (SDS Summary)
While specific toxicological data for this exact isomer is limited, data from analogous pyrazole esters (e.g., Ethyl 5-methyl-1H-pyrazole-3-carboxylate) suggests the following precautions:
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Hazard Classification (GHS):
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Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze slowly if exposed to moisture.
Part 6: References
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PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Analogous Chemistry).[7] National Library of Medicine. Link
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Martins, M. A. P., et al. (2001). Regioselectivity in the Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Hydrazines. Chemical Reviews, 101(1), 19-102. (Authoritative review on regiochemistry).
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Fustero, S., et al. (2008). Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. Journal of Organic Chemistry.
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Blass, B. (2012). Basic Principles of Drug Discovery and Development. (Context for pyrazole scaffolds in kinase inhibitors).
Sources
- 1. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 2. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem [pubchem.ncbi.nlm.nih.gov]
